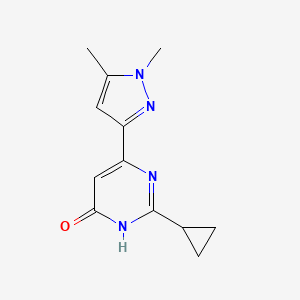
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol
描述
2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the control of the G1-S phase transition and is essential for the initiation of DNA replication.
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the arrest of the cell cycle at the G1-S transition, preventing DNA replication and cell division.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . By blocking the activity of CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression from G1 to S phase. This leads to the arrest of the cell cycle, preventing the cell from entering the S phase and undergoing DNA replication.
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and to be able to penetrate the cell membrane to reach its intracellular target, cdk2 .
Result of Action
The inhibition of CDK2 by this compound leads to the arrest of the cell cycle at the G1-S transition . This prevents the cell from undergoing DNA replication and cell division, leading to cell growth inhibition. This makes this compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.
生物活性
2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol (CAS No. 2097968-87-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in drug development.
The molecular formula for this compound is C12H14N4O, with a molecular weight of approximately 230.26 g/mol. The structure features a pyrimidine core substituted with a cyclopropyl group and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl and pyrazole derivatives with pyrimidine precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity while maintaining structural integrity.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, derivatives have shown potent inhibition against various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Example A | CDK2 | 0.36 | 265-fold over CDK9 |
| Example B | CDK9 | 1.8 | - |
Enzymatic Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in cancer progression and inflammation pathways. This dual action enhances its therapeutic profile.
Case Study 1: Antitumor Activity
A study published in MDPI highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The results showed that these derivatives had a significant impact on tumor cell proliferation rates, suggesting their potential as anticancer agents .
Case Study 2: Enzyme Interaction
In another investigation focusing on soluble guanylyl cyclase (sGC) stimulation, related compounds demonstrated enhanced relaxation responses in vascular tissues, indicating potential cardiovascular benefits . This suggests that the biological activity of this compound may extend beyond oncology to include cardiovascular applications.
属性
IUPAC Name |
2-cyclopropyl-4-(1,5-dimethylpyrazol-3-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-5-10(15-16(7)2)9-6-11(17)14-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXDYAPPFVLSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















